

Triheptanoin: A Comprehensive Comparison of its Long-Term Safety and Efficacy

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Compound of Interest

Compound Name: *Triheptanoin*

Cat. No.: *B1683035*

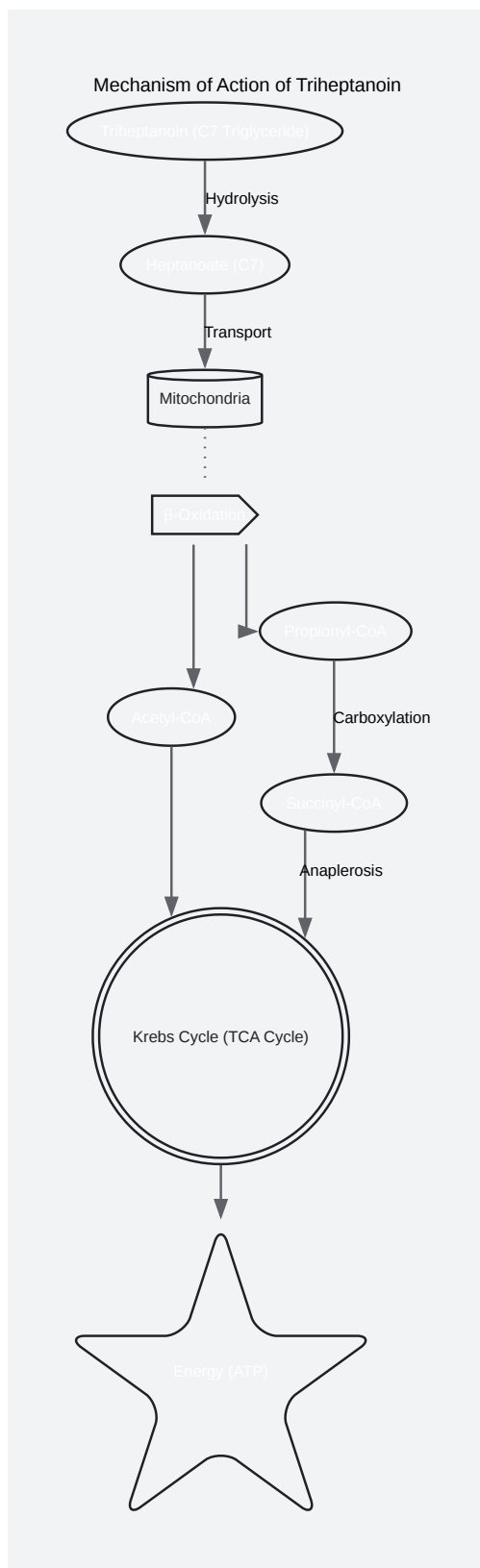
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of **triheptanoin** against placebo and other alternatives, supported by experimental data from key clinical trials. **Triheptanoin**, a synthetic, odd-chain triglyceride, has been investigated as a therapeutic agent for certain rare metabolic disorders, primarily long-chain fatty acid oxidation disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). Its unique anaplerotic mechanism of action offers a novel approach to energy substrate provision in these conditions.

Mechanism of Action: Anaplerotic Energy Substrate

Triheptanoin is a medium-chain triglyceride composed of three seven-carbon fatty acids (heptanoate) attached to a glycerol backbone. Following oral administration, it is hydrolyzed into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the mitochondria where it undergoes β -oxidation. Unlike even-chain fatty acids which only produce acetyl-CoA, the metabolism of heptanoate generates both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle. This process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, thereby enhancing energy production.



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Mechanism of Action of **Triheptanoin**

Efficacy in Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)

In LC-FAOD, the body's ability to convert long-chain fatty acids into energy is impaired.

Triheptanoin provides an alternative energy source that bypasses the defective metabolic pathway.

Clinical Trial Data

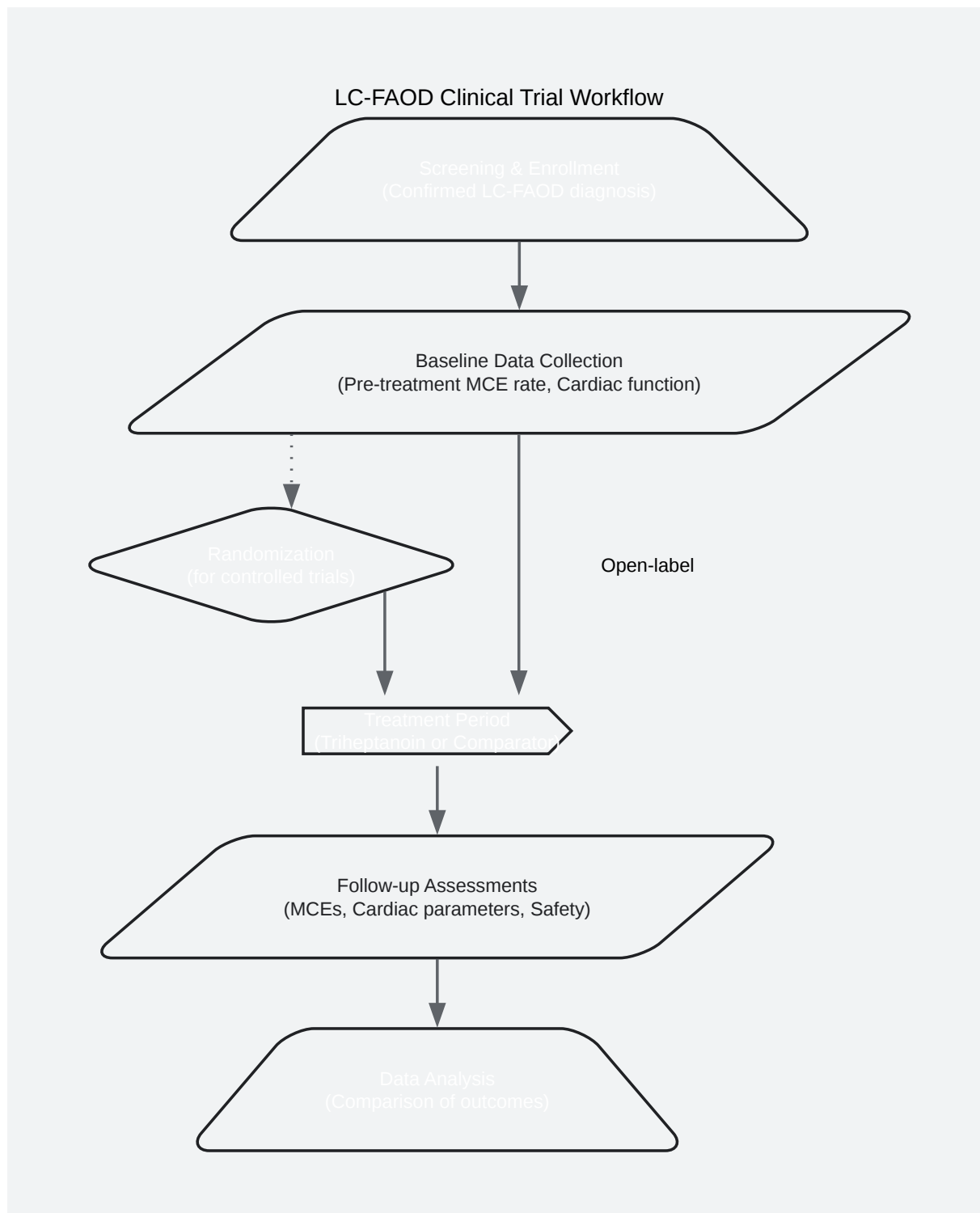
The efficacy of **triheptanoin** in LC-FAOD has been evaluated in several key studies, including the open-label CL201 study and its long-term extension, CL202, as well as a randomized controlled trial comparing **triheptanoin** to trioctanoin.

Outcome Measure	Pre-Triheptanoin Period (Baseline)	Triheptanoin Treatment Period	Percentage Reduction
CL201 Rollover Cohort (n=24)			
Mean Annualized MCE Rate	1.76 events/year	1.00 events/year	43%
Triheptanoin-Naïve Cohort (n=33)			
Median Annualized MCE Rate	2.00 events/year	0.28 events/year	86%

Outcome Measure	Triheptanoin (C7) Group (n=16)	Trioctanoin (C8) Group (n=16)	p-value
Change in Left Ventricular Ejection Fraction	+7.4%	No significant change	0.046
Change in Left Ventricular Wall Mass	-20%	No significant change	0.041

Experimental Protocols

- Study Design: CL201 was a 78-week, open-label, single-arm study. CL202 is an ongoing, open-label, long-term extension study for patients who completed CL201 or were **triheptanoin**-naïve.
- Patient Population: Patients with a confirmed diagnosis of severe LC-FAOD (CPT-II, VLCAD, TFP, or LCHAD deficiency) and a history of major clinical events despite standard of care.
- Intervention: **Triheptanoin** was administered orally, with the dose titrated to a target of 25-35% of the patient's total daily caloric intake.
- Outcome Measures: The primary endpoint was the annualized rate of Major Clinical Events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency medical intervention.
- Study Design: A 4-month, double-blind, randomized controlled trial.
- Patient Population: 32 patients with confirmed LC-FAOD.
- Intervention: Patients were randomized to receive a diet where 20% of their total daily energy was derived from either **triheptanoin** (C7) or trioctanoin (C8).
- Outcome Measures: Primary outcomes included changes in total energy expenditure, cardiac function as assessed by echocardiogram, exercise tolerance, and phosphocreatine recovery after exercise.



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LC-FAOD Clinical Trial Workflow

Efficacy in Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS)

GLUT1-DS is a neurological disorder caused by impaired glucose transport into the brain. The ketogenic diet is the standard of care, but **triheptanoin** has been investigated as an alternative energy source for the brain.

Clinical Trial Data

Outcome Measure	Baseline	Treatment Phase (2 months)	Withdrawal Phase (2 months)
Mean Number of Paroxysmal Manifestations	30.8	2.8	24.2

Outcome Measure	Triheptanoin Arm	Placebo Arm	p-value
Median Reduction in Overall Seizure Frequency	12.6%	No significant change	0.58
Median Reduction in Absence Seizure Frequency (in patients with only absence seizures)	62.2%	Not evaluable (only 1 patient in placebo group)	-

Experimental Protocols

- **Study Design:** An open-label pilot study with three 2-month phases: baseline, treatment, and withdrawal.
- **Patient Population:** Eight patients with GLUT1-DS experiencing non-epileptic paroxysmal manifestations who were not on a ketogenic diet.
- **Intervention:** During the treatment phase, patients received **triheptanoin** at a dose of 1 g/kg/day.

- Outcome Measures: The primary outcome was the number of motor and non-motor paroxysmal events recorded in a patient diary. Brain energy metabolism was also assessed using ^{31}P -NMR spectroscopy.
- Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week placebo-controlled period followed by a 52-week open-label extension.
- Patient Population: 36 patients with GLUT1-DS and drug-resistant seizures who were not on a ketogenic diet.
- Intervention: Patients were randomized (3:1) to receive either **triheptanoin** or a safflower oil placebo, with the dose titrated to 35% of total daily calories.
- Outcome Measures: The primary endpoint was the change in seizure frequency from baseline.

Long-Term Safety Profile

Across multiple long-term studies in both LC-FAOD and GLUT1-DS, **triheptanoin** has been generally well-tolerated.

Table 5: Common Adverse Events Associated with Triheptanoin

Adverse Event	Frequency	Severity
Diarrhea	Common	Mild to Moderate
Abdominal Pain	Common	Mild to Moderate
Vomiting	Common	Mild to Moderate

Most gastrointestinal adverse events were manageable with dose adjustments. No new safety concerns have been identified in long-term extension studies. In the CL202 study, treatment-related treatment-emergent adverse events occurred in 68.1% of patients and were mostly of mild to moderate severity. Five patients experienced seven serious treatment-related adverse events, all of which resolved.

Conclusion

Long-term data from clinical trials demonstrate that **triheptanoin** is an effective and generally well-tolerated treatment for patients with LC-FAOD, leading to a significant reduction in major clinical events. In a randomized controlled trial, **triheptanoin** showed improvements in cardiac function compared to trioctanoin. For patients with GLUT1-DS, **triheptanoin** has shown a dramatic and sustained reduction in paroxysmal motor disorders in an open-label setting. However, in a placebo-controlled trial in a population with drug-resistant epilepsy, it did not significantly reduce overall seizure frequency, although a meaningful reduction in absence seizures was observed in a small subgroup. The safety profile of **triheptanoin** is acceptable, with the most common adverse events being mild to moderate gastrointestinal issues. Further research, including larger, placebo-controlled trials where feasible, will continue to refine the understanding of the long-term safety and efficacy of **triheptanoin** in these and other potential indications.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com